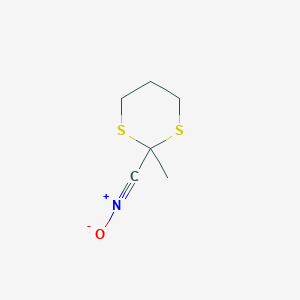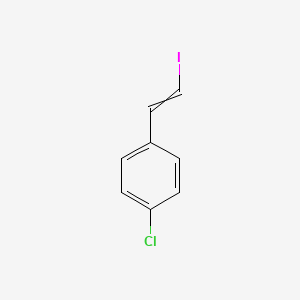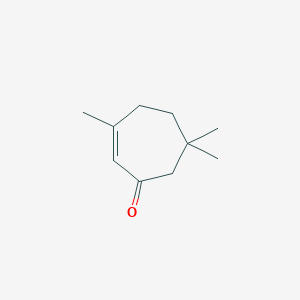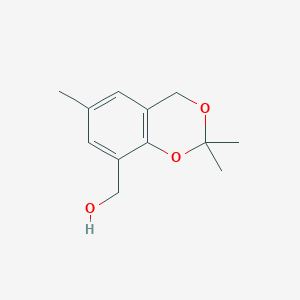
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate is an organic compound that belongs to the pyridinium family It is characterized by the presence of an ethenyl group, an ethyl group, and a methyl group attached to the pyridinium ring, with a nitrate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate typically involves the alkylation of 2-methylpyridine with ethyl iodide, followed by the introduction of an ethenyl group through a vinylation reaction. The final step involves the formation of the nitrate salt by reacting the pyridinium compound with nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is achieved through recrystallization and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.
Substitution: The ethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: 2-methyl-5-ethylpyridine.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzyme activity by binding to the active site, leading to altered cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate.
2-Methyl-5-ethylpyridine: Another isomer with similar structural features.
5-Ethyl-2-picoline: Shares the ethyl and methyl groups but lacks the ethenyl group.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable nitrate salts also differentiates it from other similar compounds.
Propiedades
Número CAS |
189322-74-5 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
5-ethenyl-1-ethyl-2-methylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C10H14N.NO3/c1-4-10-7-6-9(3)11(5-2)8-10;2-1(3)4/h4,6-8H,1,5H2,2-3H3;/q+1;-1 |
Clave InChI |
OHZIUTMGPPLCAK-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=C(C=CC(=C1)C=C)C.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)


![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)

![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
